Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-phenyl-2-pyrrol-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)13(15-10-6-7-11-15)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWUERNOAYIKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383983 | |
| Record name | ETHYL 2-PHENYL-2-(1H-PYRROL-1-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78177-22-7 | |
| Record name | ETHYL 2-PHENYL-2-(1H-PYRROL-1-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Methodologies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
No published ¹H or ¹³C NMR spectra for Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate could be located. This data is fundamental for mapping the proton and carbon framework of the molecule. Without it, a discussion on chemical shifts, multiplicities, and coupling constants, which would confirm the connectivity of the ethyl ester, phenyl, and pyrrole (B145914) groups, cannot be conducted.
Infrared (IR) Spectroscopy
Specific Infrared (IR) spectroscopy data, which would identify the characteristic vibrational frequencies of the compound's functional groups (such as the C=O of the ester and the C-N and C-H bonds of the pyrrole and phenyl rings), is not available in the reviewed literature.
Mass Spectrometry (MS and HRMS)
Detailed mass spectrometry (MS) or high-resolution mass spectrometry (HRMS) analyses have not been published. This information would provide the exact mass of the compound, confirming its elemental composition, and offer insights into its fragmentation patterns under ionization, which is a key component of structural elucidation.
X-ray Crystallography and Solid-State Structural Analysis
Single-Crystal X-ray Diffraction Studies
There are no known single-crystal X-ray diffraction studies for this compound. Such an analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.
Analysis of Intermolecular Interactions and Crystal Packing
While data exists for structurally related but distinct compounds, including larger and more complex molecules incorporating the ethyl pyrrole acetate (B1210297) moiety, this information is not applicable for the specific analysis of this compound. nih.govresearchgate.net Adherence to scientific accuracy precludes the substitution of data from different molecules. Further research and publication by the scientific community are required to fill this knowledge gap.
Hirshfeld Surface Analysis and Interaction Energies
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is colored according to different properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular interactions.
For a molecule like this compound, a theoretical Hirshfeld surface analysis would be expected to reveal several key interactions:
H···H Contacts: These are generally the most abundant interactions and appear as large, pale regions on the Hirshfeld surface.
C-H···π Interactions: The presence of both a phenyl ring and a pyrrole ring suggests the likelihood of C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of an aromatic ring on an adjacent molecule. These would appear as distinct "wing-like" patterns on the 2D fingerprint plots derived from the Hirshfeld surface.
O···H Contacts: The ester group's oxygen atoms are potential hydrogen bond acceptors. These interactions with hydrogen atoms on neighboring molecules would be visible as sharp, red spikes on the dnorm surface, indicating close contacts.
N···H Contacts: The nitrogen atom of the pyrrole ring can also participate in weak hydrogen bonding, which would be identifiable on the Hirshfeld surface.
Interaction Energies
A theoretical breakdown of interaction contributions for a related compound, (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, highlights the types of contacts that would also be relevant for this compound. nih.gov
| Interaction Type | Predicted Contribution |
| H···H | ~40-50% |
| C···H/H···C | ~15-20% |
| O···H/H···O | ~10-15% |
| N···H/H···N | ~5-10% |
Conformational Analysis and Molecular Geometry
In the absence of experimental crystallographic data, computational modeling, such as that provided by PubChem, can offer predicted geometric parameters. nih.gov The key aspects of the molecule's conformation would be the dihedral angles between the planes of the phenyl and pyrrole rings. In similar structures, these rings are typically not coplanar to minimize steric hindrance. For instance, in a related pyrrole derivative, the pyrrole and phenyl rings were found to be inclined to each other. nih.gov
The ethyl acetate group also possesses conformational flexibility, particularly around the C-C and C-O single bonds. The preferred conformation would be one that minimizes steric clashes while allowing for favorable intramolecular interactions.
Table of Predicted Molecular Properties
The following table summarizes some computationally predicted properties for a related isomer, ethyl 2-phenyl-2-(1H-pyrrol-2-yl)acetate, which can provide an approximation for the target compound. nih.gov
| Property | Predicted Value |
| Molecular Formula | C14H15NO2 |
| Molecular Weight | 229.27 g/mol |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 42.1 Ų |
Reactivity and Mechanistic Investigations of Ethyl 2 Phenyl 2 1h Pyrrol 1 Yl Acetate
Elucidation of Reaction Mechanisms in Pyrrole (B145914) Transformations
Probing the intricate steps of chemical reactions is fundamental to optimizing conditions and designing new synthetic pathways. For transformations involving ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate, techniques such as mass spectrometry and isotopic labeling have proven invaluable.
Online mass spectrometry, particularly techniques like Electrospray Ionization (ESI-MS), serves as a powerful tool for the real-time monitoring of reaction intermediates and products. This method allows for the direct observation of transient species, providing critical insights into reaction pathways. In the context of pyrrole chemistry, online MS can be used to track the progress of complex reactions, such as multi-component syntheses or catalytic cycles. nih.gov For instance, in reactions involving the formation or functionalization of the pyrrole ring, ESI-MS can detect key intermediates, helping to confirm or refute proposed mechanisms. nih.govnih.gov
Studies on related N-substituted compounds have demonstrated the utility of high-resolution mass spectrometry (HR-MS) and tandem MS (MS/MS or MSn) experiments to characterize fragmentation patterns and deduce the structure of ions in the gas phase. nih.gov This information is instrumental in understanding the stability and reactivity of different parts of the molecule. For example, monitoring the formation of N-aryl amino acid esters, a core structure related to the target compound, can reveal details about the catalytic cycle in transition metal-catalyzed N-arylation reactions. acs.org
Deuterium (B1214612) labeling is a classic and effective method for elucidating reaction mechanisms by tracking the position of atoms throughout a transformation. nih.gov The replacement of a hydrogen atom with its heavier isotope, deuterium, can lead to a kinetic isotope effect (KIE), where the reaction rate is altered. This effect is particularly useful for determining whether a specific C-H or N-H bond is broken in the rate-determining step of a reaction.
In the context of this compound, deuterium exchange studies can provide clarity on several fronts:
Pyrrole Ring Reactivity : The protons on the pyrrole ring are susceptible to exchange under certain conditions. Studies on pyrrole derivatives have shown that isotope exchange can be facilitated using deuterated water (D₂O) or deuterium gas, often with the aid of a catalyst. nih.govnih.gov The rate and position of this exchange can highlight the relative acidity and reactivity of the C-H protons at the C2/C5 and C3/C4 positions.
Benzylic Proton : The proton at the alpha-carbon (the carbon connecting the phenyl and pyrrole rings) is benzylic and adjacent to an ester. Its propensity for abstraction can be probed using deuterium labeling. If this proton is removed in a key mechanistic step, its replacement with deuterium would likely slow down the reaction.
Metabolic Stability : In medicinal chemistry, deuteration is a known strategy to enhance the metabolic stability of drug candidates by slowing down metabolism at specific sites. acs.org Understanding where exchange occurs can predict potential sites of metabolic attack.
Recent studies have explored H-D exchange in various organic molecules, including those with amine and pyrrole functionalities, using D₂O as the deuterium source in combination with transition metal catalysts. nih.govacs.org Such methods could be applied to this compound to selectively label different positions and study their role in subsequent reactions. nih.gov
Functional Group Transformations and Derivatization Strategies
The structure of this compound offers multiple sites for chemical modification, including the ester group, the pyrrole ring, and the phenyl substituent. This versatility allows for the synthesis of a wide array of derivatives with tailored properties.
The ethyl ester group is a versatile handle for a variety of chemical transformations. Standard organic reactions can be employed to convert the ester into other important functional groups.
Hydrolysis : Saponification of the ethyl ester using a base like sodium hydroxide, followed by acidic workup, would yield the corresponding carboxylic acid, 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid. This acid can then serve as a precursor for other derivatives.
Amidation : The ester can be converted directly to an amide by reacting it with an amine, often at elevated temperatures or with a catalyst. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents (e.g., HOBt, BOP) to form amides. acs.org
Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents like diisobutylaluminium hydride (DIBALH) can reduce the ester to the corresponding primary alcohol, 2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-ol. nih.gov
Transesterification : Reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst can produce a different ester, allowing for the modification of the alkyl chain of the ester group.
These transformations are fundamental in synthetic chemistry and have been applied to a vast range of α-amino acid esters and related compounds. nih.govresearchgate.net
Table 1: Potential Transformations of the Ester Moiety
| Starting Compound | Reagents | Product Functional Group |
| This compound | 1. NaOH, H₂O/EtOH2. H₃O⁺ | Carboxylic Acid |
| This compound | 1. LiAlH₄2. H₂O | Primary Alcohol |
| This compound | R₂NH, heat | Amide |
| 2-phenyl-2-(1H-pyrrol-1-YL)acetic acid | R₂NH, Coupling Agent | Amide |
The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution. numberanalytics.com Due to the nitrogen atom, substitution typically occurs at the C2 (α) or C5 (α') position, as the carbocation intermediate is most effectively stabilized by resonance. edurev.in In an N-substituted pyrrole like this compound, both the C2/C5 and C3/C4 positions are available for reaction.
Electrophilic Aromatic Substitution :
Halogenation : Pyrroles react readily with halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular bromine (Br₂) to yield halogenated derivatives. edurev.in Monohalogenation can be achieved under controlled conditions, but polyhalogenation is common. edurev.in
Nitration : Nitration can be performed using mild nitrating agents, such as nitric acid in acetic anhydride (B1165640), to avoid polymerization of the sensitive pyrrole ring. numberanalytics.com
Acylation : Friedel-Crafts acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst can introduce an acyl group onto the pyrrole ring, typically at the 2- or 3-position depending on the N-substituent and reaction conditions. researchgate.netresearchgate.net
Formylation : The Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide, is a common method to introduce a formyl (aldehyde) group onto the pyrrole ring. researchgate.net
Cycloaddition Reactions : While the aromaticity of pyrrole makes it a reluctant diene in Diels-Alder reactions, N-substituted pyrroles can participate in [4+2], [2+2], and [2+1] cycloadditions, especially when the nitrogen substituent is electron-withdrawing. edurev.inwikipedia.org
Table 2: Representative Electrophilic Substitution Reactions on the Pyrrole Ring
| Reaction | Typical Reagents | Expected Position of Substitution |
| Bromination | N-Bromosuccinimide (NBS) | C2 or C5 |
| Nitration | HNO₃ / Ac₂O | C2 or C5 |
| Acylation | RCOCl / AlCl₃ | C2 or C3 |
| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | C2 or C5 |
The phenyl ring attached to the stereocenter is also a site for chemical modification, primarily through electrophilic aromatic substitution. The existing substituent, an alkyl-pyrrol-ester group, is generally considered to be ortho-, para-directing and weakly activating. However, the specific directing effects would need to be determined experimentally.
Potential reactions include:
Nitration : Using a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the phenyl ring, likely at the ortho and para positions.
Halogenation : The phenyl ring can be halogenated using elemental halogens (e.g., Br₂ or Cl₂) with a Lewis acid catalyst (e.g., FeBr₃).
Friedel-Crafts Acylation/Alkylation : These reactions can introduce acyl or alkyl groups onto the phenyl ring, again favoring the ortho and para positions.
These derivatization strategies at the phenyl ring, ester moiety, and pyrrole core collectively provide a rich chemical space for creating novel compounds based on the this compound scaffold. researchgate.netnih.gov
Cycloaddition Reactions and Annulation Pathways involving Pyrrole-Containing Intermediates
The pyrrole ring, a fundamental five-membered aromatic heterocycle, can participate in cycloaddition reactions, although its aromatic character generally renders it less reactive than simple dienes. The reactivity of the pyrrole nucleus in such transformations is significantly influenced by the nature of the substituent on the nitrogen atom. In the case of this compound, the N-substituent introduces steric and electronic factors that modulate the pyrrole's participation in cycloaddition and annulation pathways. While specific studies on the cycloaddition reactivity of this compound are not extensively documented, the behavior of analogous N-substituted pyrroles provides a framework for understanding its potential reactivity.
Pyrroles can act as either the 2π or 4π component in cycloaddition reactions. The substitution pattern on both the pyrrole ring and the reacting partner dictates the feasibility and outcome of these reactions.
One of the most well-known cycloaddition reactions is the Diels-Alder, or [4+2] cycloaddition, where a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.org The aromaticity of the pyrrole ring generally disfavors its participation as a diene. However, the introduction of electron-withdrawing groups on the nitrogen atom can reduce the aromatic character of the pyrrole ring, thereby facilitating its involvement in Diels-Alder reactions. researchgate.net
For instance, N-arylpyrroles have been shown to undergo Diels-Alder cycloadditions with aryne intermediates generated from diaryliodonium salts. These reactions lead to the formation of bridged-ring amine structures. The electronic properties of the substituents on the aryl group of the N-arylpyrrole have been observed to have a minimal effect on the reaction outcome.
Table 1: Diels-Alder Cycloaddition of N-Arylpyrroles with Phenyl(mesityl)iodonium Tosylate
| N-Arylpyrrole | Product | Yield (%) |
| 1-Phenylpyrrole | 1,4-Epoxy-1,4-dihydronaphthalene derivative | 62-83 |
| 1-(4-Methylphenyl)pyrrole | Corresponding bridged-ring amine | 75 |
| 1-(4-Methoxyphenyl)pyrrole | Corresponding bridged-ring amine | 83 |
Data compiled from studies on related N-arylpyrroles.
Another important class of reactions is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org Azomethine ylides, which can be generated from N-substituted glycine (B1666218) derivatives, are common 1,3-dipoles used in these reactions to synthesize pyrrolidine-containing scaffolds. acs.org While direct examples with this compound are scarce, related N-substituted pyrrole-2-carboxaldehydes can participate in [3+2] cycloadditions with arylalkenes under copper catalysis to provide access to dihydropyrrolizine skeletons. mdpi.com
Furthermore, annulation reactions provide a pathway to construct fused heterocyclic systems. For example, a Pd(TFA)2-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines has been developed for the synthesis of highly substituted pyrroles. mdpi.com While this example doesn't directly involve the target molecule as a starting material, it showcases a strategy for pyrrole ring formation and subsequent functionalization.
A plausible annulation pathway for a derivative, ethyl (2-amino-1H-pyrrol-1-yl)acetate, involves a DABCO-mediated [4+1] annulation of cyclopropane-1,1-dicarbonitriles with ethyl glycinate. This reaction provides access to fully substituted (2-amino-1H-pyrrol-1-yl)acetate derivatives.
Mechanistically, cycloaddition reactions involving pyrrole can proceed through different pathways depending on the reactants and conditions. In the Diels-Alder reaction of N-arylpyrroles with benzynes, the reaction is thought to proceed through a concerted [4+2] cycloaddition mechanism. wikipedia.org In the case of 1,3-dipolar cycloadditions, the reaction involves the in-situ generation of a dipole which then reacts with a dipolarophile. wikipedia.org The regioselectivity and stereoselectivity of these reactions are often governed by frontier molecular orbital (FMO) theory.
Table 2: Examples of Cycloaddition Reactions with Pyrrole Derivatives
| Reaction Type | Pyrrole Derivative | Reactant | Catalyst/Conditions | Product Type |
| [4+2] Cycloaddition | N-Phenylpyrrole | Phenyl(mesityl)iodonium tosylate | LiHMDS, Toluene | Bridged-ring amine |
| [3+2] Annulation | Acetophenone oxime acetate (B1210297) | Aryl propargyl aldehyde | Copper catalyst | Substituted pyrrole |
| [4+1] Annulation | α-Alkenyl-dicarbonyl compound | Primary amine | Pd(TFA)2 | Highly substituted pyrrole |
This table presents data from various studies on pyrrole derivatives to illustrate the types of cycloaddition and annulation reactions they can undergo.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These calculations provide insights into the electron distribution and energy levels, which govern the compound's stability and chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By utilizing functionals such as B3LYP combined with a suitable basis set like 6-311++G(d,p), the geometry of Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate can be optimized to its lowest energy state. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles.
The optimized geometry serves as the foundation for further analysis of the molecule's electronic properties. DFT calculations can accurately describe the distribution of electron density, revealing the arrangement of electrons within the molecule and providing a basis for understanding its chemical characteristics and spectral properties. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential and its propensity to donate electrons (nucleophilicity). Conversely, the LUMO's energy relates to the electron affinity and the molecule's ability to accept electrons (electrophilicity). mdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.com For this compound, the HOMO is expected to be distributed over the electron-rich pyrrole (B145914) and phenyl rings, while the LUMO would likely be centered on the ester group and the aromatic systems, indicating the regions for nucleophilic and electrophilic attack, respectively.
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.de It is generated by calculating the electrostatic potential at the surface of the molecule, which reflects the net effect of its protons and electrons. uni-muenchen.de The MESP is color-coded to indicate different potential values: red areas signify regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of most positive potential (electron-poor), which are prone to nucleophilic attack. asrjetsjournal.org
For this compound, the MESP map would be expected to show a significant negative potential (red/yellow) around the carbonyl oxygen of the ester group due to the high electronegativity of the oxygen atom. The aromatic systems of the pyrrole and phenyl rings would also exhibit regions of negative potential above and below the plane of the rings, characteristic of π-electron systems. Regions of positive potential (blue) would likely be found around the hydrogen atoms. asrjetsjournal.orgresearchgate.net
The key global reactivity descriptors and their formulas are summarized in the table below. These values provide a comprehensive profile of the molecule's electronic stability and susceptibility to chemical reactions.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract shared electrons. |
| Chemical Potential (μ) | μ = -χ = -(I + A) / 2 | The escaping tendency of electrons from a system. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
Note: The specific values for this compound would be calculated from its HOMO and LUMO energies as determined by DFT computations.
Density of States (DOS) analysis provides a graphical representation of the distribution of molecular orbitals at different energy levels. A total DOS plot illustrates the number of available electronic states at each energy level for the entire molecule. This complements the discrete energy levels shown in a standard molecular orbital diagram by providing a continuous spectrum of states.
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein or other biological macromolecule. vlifesciences.com This method is crucial in drug discovery for screening potential drug candidates by evaluating how well they fit into the active site of a target protein. mdpi.com
While specific docking studies for this compound are not widely reported, research on structurally similar pyrrole derivatives provides valuable insights into its potential biological applications. These studies demonstrate that the pyrrole nucleus is a versatile scaffold that can interact with a variety of enzymatic targets. The interactions typically involve hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the receptor's active site. semanticscholar.org
The table below summarizes molecular docking findings for several related pyrrole-containing compounds, illustrating the types of biological targets and binding affinities that could be relevant for investigating this compound.
| Compound Class | Target Enzyme(s) | Observed Binding Affinity Range (kcal/mol) | Key Interactions |
| Pyrrole-benzimidazole derivatives | Human NAD(P)H-Quinone oxidoreductase 1 (NQO1) | -8.5 to -10.1 | Hydrogen bonds, π-sulfur, π-π stacking, π-alkyl interactions. nih.gov |
| Pyrrole-based Schiff bases | Monoamine Oxidase B (MAO-B) | -8.51 | π-π stacking with Trp86 and Trp286; hydrophobic interactions. semanticscholar.org |
| Pyrrolyl benzohydrazides | Enoyl-ACP reductase / DHFR | -7.2 to -9.1 | Hydrogen bonds with key amino acids (e.g., Tyr158, NAD 28). mdpi.com |
| Fused Pyrrole derivatives | Cyclooxygenase-2 (COX-2) | -8.2 to -12.5 | Hydrogen bonding with Arg513 and Tyr385; π-π interactions. scirp.org |
This table is illustrative and based on studies of related pyrrole compounds, suggesting potential areas of investigation for this compound.
Prediction of Ligand-Target Interactions
There is currently no published research available that predicts the specific biological targets of this compound through computational methods. In silico target prediction methodologies, which often involve screening a compound's structure against databases of known protein binding sites, have not been applied to this specific molecule in the accessible literature. Therefore, no data on its predicted protein interactions, potential mechanisms of action, or therapeutic targets can be provided at this time.
Analysis of Binding Modes and Affinities
Consistent with the lack of target prediction studies, there are no available molecular docking or simulation studies that analyze the binding modes and affinities of this compound with any specific biological target. Research on analogous compounds suggests that such studies would typically involve docking the compound into the active site of a protein of interest to determine the binding energy (affinity) and visualize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking) that stabilize the ligand-protein complex. However, without any identified targets or completed docking studies for this compound, no data on its binding poses, interaction patterns, or binding affinity values (such as Ki, IC50, or docking scores) can be reported.
Biological Activity Mechanisms and Structure Activity Relationships Sar
Molecular Mechanisms of Action of Pyrrole (B145914) Derivatives
Pyrrole-containing compounds have been identified as potent inhibitors of several key enzymes implicated in various diseases.
HMG-CoA Reductase: Certain pyrrole derivatives have been developed as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. lookchem.comnih.govsemanticscholar.org The inhibition of this enzyme is a cornerstone in the management of hypercholesterolemia. semanticscholar.orgbldpharm.com Structure-activity relationship studies on pyrrole-based HMG-CoA reductase inhibitors have focused on modifying substituents to enhance hepatoselectivity and reduce lipophilicity. lookchem.com
Carbonic Anhydrases: Novel series of pyrrole and pyrrolopyrimidine sulfonamides have demonstrated potent inhibitory activity against various isoforms of human carbonic anhydrase (hCA), particularly the transmembrane tumor-associated isoforms hCA IX and XII. uni.luunodc.org This inhibition is a promising strategy for cancer therapy, as these enzymes are involved in pH regulation and tumor progression. uni.lu
Dihydrofolate Reductase (DHFR): Pyrrole-containing scaffolds, particularly pyrrolo[2,3-d]pyrimidines, have been designed as inhibitors of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, which is essential for the production of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell division, making it an effective target for anticancer and antimicrobial agents. Some pyrrole derivatives have been investigated as dual inhibitors of both DHFR and other enzymes like enoyl-ACP reductase.
Enoyl-ACP Reductase (InhA): The NADH-dependent enoyl-acyl carrier protein (ACP) reductase, a key enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway, is a validated target for antitubercular drugs. Numerous studies have reported the design and synthesis of pyrrole derivatives as potent inhibitors of this enzyme. These compounds often act as non-covalent inhibitors, and their development is a significant area of research in the fight against tuberculosis.
Histone Deacetylases (HDACs): Pyrrole-based structures have been incorporated into the design of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a critical role in gene expression regulation, and their inhibition is a validated approach in cancer therapy. Aroyl-pyrrolyl hydroxyamides, for instance, have shown potent HDAC inhibitory activity.
Wnt/β-Catenin Signaling: The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. While direct studies on Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate are lacking, related heterocyclic compounds like pyridinyl imidazoles have been shown to modulate this pathway. These compounds can suppress Wnt/β-catenin signaling, leading to downstream effects on gene expression. Furthermore, the anthelmintic drug niclosamide, which contains a chlorinated salicylanilide (B1680751) core that can be conceptually related to substituted phenyl rings in other bioactive molecules, has been shown to inhibit Wnt/β-catenin signaling.
Structure-Activity Relationship (SAR) Studies
The biological activity of pyrrole derivatives is highly dependent on the nature and position of substituents on the pyrrole ring and any attached aromatic systems.
SAR studies have provided valuable insights into optimizing the potency and selectivity of pyrrole-based compounds.
For Enoyl-ACP Reductase Inhibitors: The presence of specific pharmacophoric features on the pyrrole ring is crucial for inhibitory activity. Molecular docking studies have shown that substituents capable of forming hydrogen bonds with key amino acid residues in the enzyme's active site, such as TYR158, enhance potency.
For DHFR Inhibitors: In the case of pyrrolo[2,3-d]pyrimidine-based DHFR inhibitors, substitutions at the 5- and 6-positions of the pyrrolo[2,3-d]pyrimidine core significantly influence inhibitory potency. For instance, the introduction of a 6-ethyl group can lead to enhanced hydrophobic interactions with residues like Val115 in human DHFR, thereby increasing activity.
For HDAC Inhibitors: For aroyl-pyrrolyl hydroxyamide HDAC inhibitors, the substitution pattern on the phenylacetyl group is critical. Studies have shown that introducing substituents at the 3' and 4' positions of the benzene (B151609) ring can modulate activity, with 3'-chloro and 3'-methyl derivatives showing high potency.
For COX Inhibitors: In a series of N-pyrrole carboxylic acid derivatives designed as COX-1 and COX-2 inhibitors, the incorporation of an acetic acid group at position 1 of the pyrrole ring resulted in the highest activity against both isoforms.
Interactive Table: Impact of Substituent Variation on Biological Activity
| Compound Class | Target Enzyme/Pathway | Key Substituent Variation | Impact on Activity | Reference |
|---|---|---|---|---|
| Pyrrole-based HMG-CoA Reductase Inhibitors | HMG-CoA Reductase | Replacement of lipophilic 3-phenyl group with polar functions | Increased hepatoselectivity | lookchem.com |
| Pyrrolo[2,3-d]pyrimidine Derivatives | DHFR | 6-ethyl moiety | Increased hydrophobic interaction and potency | |
| Aroyl-pyrrolyl Hydroxyamides | HDAC | 3'-chloro or 3'-methyl on phenylacetyl group | Increased potency |
A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For various classes of pyrrole derivatives, pharmacophore models have been developed to guide the design of new and more potent analogs. For enoyl-ACP reductase inhibitors, a common pharmacophore includes the pyrrole ring as a central scaffold with specific hydrogen bond donors and acceptors, and hydrophobic features arranged in a defined spatial orientation. Similarly, for DHFR inhibitors, pharmacophore models highlight the importance of features that mimic the binding of the natural substrate, dihydrofolate. The development of such models is a key step in rational drug design, allowing for the virtual screening of compound libraries and the targeted synthesis of promising new therapeutic agents.
Academic Applications and Research Impact
Utility in Chemical Biology as Research Probes
There is no specific information available in the reviewed scientific literature regarding the use of Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate as a research probe in chemical biology. The design of chemical probes often requires specific functional groups for labeling (e.g., fluorophores, biotin) or reactive moieties for target engagement, and the structure of this compound does not inherently suggest such a function without further modification.
Contributions to Medicinal Chemistry Research (pre-clinical discovery)
While the broader class of pyrrole-containing compounds is a significant area of investigation in medicinal chemistry, there is a lack of specific preclinical research findings that cite or investigate this compound as a key compound.
Design of Novel Bioactive Scaffolds
The pyrrole (B145914) ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds. Researchers frequently utilize pyrrole derivatives to synthesize novel molecular scaffolds with potential therapeutic activities, such as anticancer or anti-inflammatory agents. However, a direct link to the use of this compound as a starting material or key intermediate in the design and synthesis of such novel bioactive scaffolds is not documented in the available research.
Development of Ligands for Specific Molecular Targets
The development of ligands for specific molecular targets is a cornerstone of modern drug discovery. Pyrrole-based structures have been explored as ligands for a variety of biological targets, including enzymes and receptors. For instance, derivatives of pyrrole have been investigated as inhibitors of carbonic anhydrase and as ligands for sigma-2 (σ2) receptors, which are implicated in various diseases. Despite the general interest in this chemical class, there are no specific studies that report the development or evaluation of this compound as a ligand for any particular molecular target.
Role in Catalysis and Organic Synthesis as Intermediates or Reagents
In the field of organic synthesis, pyrrole derivatives serve as versatile intermediates for the construction of more complex molecules and heterocyclic systems. Their utility can range from being a building block in multi-step syntheses to participating in various chemical transformations. This compound is commercially available, suggesting its potential use as a building block or reagent in organic synthesis. However, specific examples of its application as a catalyst, or as a key intermediate or reagent in published synthetic methodologies, are not found in the surveyed literature.
Potential in Advanced Materials Science
Pyrrole-containing compounds have been investigated for their potential in materials science, particularly in the development of conducting polymers and materials with interesting photophysical properties. For example, some multi-phenyl-substituted pyrrole derivatives have been shown to exhibit aggregation-induced emission (AIE), a property of interest for applications in sensors and optoelectronics. While this highlights the potential of the broader chemical family, there is no research available that specifically explores the use of this compound in the development of advanced materials.
Future Research Directions and Emerging Challenges
Advancements in Sustainable Synthetic Methodologies
The chemical industry's shift towards green chemistry has significant implications for the synthesis of heterocyclic compounds like ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate. nih.gov Traditional synthetic routes often involve hazardous solvents, stoichiometric reagents, and energy-intensive conditions. researchgate.nethumanjournals.com Future research is increasingly focused on developing environmentally benign and efficient synthetic protocols.
Key areas of advancement include:
Use of Green Catalysts and Solvents: Research highlights the use of natural, biodegradable catalysts such as lemon juice for the synthesis of related heterocyclic structures, which can offer high yields in short reaction times. nih.govresearchgate.net Similarly, water is being explored as a green solvent for reactions like N-arylation, which is a crucial step in forming the C-N bond in the target molecule. researchgate.netresearchgate.net
Alternative Energy Sources: Non-traditional activation methods are being employed to reduce energy consumption and reaction times. These include microwave irradiation and concentrated solar radiation, which have been successfully used in the synthesis of various heterocyclic derivatives. nih.govresearchgate.net
Atom Economy: Methodologies like multicomponent reactions (MCRs) and "click chemistry" are gaining traction. nih.govresearchgate.net These approaches are characterized by high atom economy, simple procedures, and the generation of minimal waste, aligning with the core principles of sustainable chemistry. nih.gov
| Sustainable Approach | Description | Potential Application to Target Compound | Reference |
|---|---|---|---|
| Natural Catalysts | Utilizing biodegradable and readily available catalysts like citrus juices. | Catalyzing the condensation or cyclization steps in the pyrrole (B145914) ring formation. | nih.govresearchgate.net |
| Alternative Energy | Employing microwave or solar energy to accelerate reactions and reduce power consumption. | Driving the N-arylation or esterification steps more efficiently. | nih.govresearchgate.net |
| Green Solvents | Replacing hazardous organic solvents with water or performing reactions under solvent-free conditions. | Conducting the copper-catalyzed N-arylation of the pyrrole ring in an aqueous medium. | researchgate.net |
| Multicomponent Reactions | Combining three or more reactants in a single step to build complex molecules, maximizing atom economy. | A one-pot synthesis combining pyrrole, an ethyl phenylacetate (B1230308) precursor, and a coupling agent. | researchgate.net |
Deeper Elucidation of Mechanistic Pathways
A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The key N-arylation step, which couples the pyrrole ring to the phenylacetate moiety, is often catalyzed by transition metals like copper. researchgate.netacs.org
Mechanistic studies on copper-catalyzed N-arylation reactions have revealed several important features that warrant further investigation:
The reaction kinetics often show a complex dependence on the concentrations of the reactants, ligand, and catalyst. mit.eduacs.org
The active catalytic species is believed to be a copper(I) complex, often involving a diamine ligand, which forms a copper(I) amidate intermediate. mit.eduacs.org
The rate-determining step is generally considered to be the activation of the aryl halide by this copper complex. acs.org
Future research should aim to isolate and characterize proposed intermediates to confirm the catalytic cycle. A detailed kinetic analysis of the specific reaction to form this compound would provide invaluable data for process scale-up and for overcoming challenges like slow reaction rates with less reactive starting materials. acs.org
Integration of Advanced Computational Modeling for Rational Design
Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery. nih.govmdpi.com For this compound, these methods offer a powerful approach to rationally design derivatives with enhanced biological activity and improved pharmacokinetic profiles.
Emerging applications in this area include:
Molecular Docking: Simulating the interaction of the compound with the binding sites of potential protein targets can help predict its efficacy and guide structural modifications to improve binding affinity. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Computational tools can help elucidate how different functional groups on the pyrrole or phenyl rings influence biological activity, guiding the synthesis of more potent analogs. mdpi.com
ADME Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives can help identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of the molecule and model reaction pathways, complementing experimental mechanistic studies. researchgate.net
The integration of these computational approaches can significantly reduce the time and cost associated with experimental trial-and-error, fostering a more targeted and efficient discovery pipeline for new therapeutic agents based on this scaffold. researchgate.net
Exploration of Undiscovered Biological Targets and Modalities
The pyrrole nucleus is a well-established pharmacophore found in numerous approved drugs. mdpi.commdpi.com While general biological activities like anticancer and antimicrobial effects are reported for many pyrrole derivatives, the specific targets of this compound remain largely unexplored. nih.govnih.gov
Future research should focus on screening this compound and its derivatives against a diverse range of biological targets to uncover novel therapeutic applications. Based on the activities of related compounds, promising areas for investigation include:
Anticancer Activity: Pyrrole-based compounds have been shown to act as inhibitors of crucial cancer-related targets such as protein kinases (e.g., ERK1/2), tubulin, and enzymes involved in metabolic pathways like that of L-proline. mdpi.commdpi.commdpi.com Screening against various cancer cell lines could reveal specific antiproliferative effects. mdpi.com
Antimicrobial and Antiviral Activity: The structural motifs present in the target molecule are common in compounds with activity against various pathogens. nih.govnih.gov Testing against a panel of bacteria, fungi, and viruses could identify new anti-infective leads.
Enzyme Inhibition: The structure is amenable to targeting a wide range of enzymes. For example, related structures have been investigated as dual inhibitors of acetylcholinesterase (AChE) and BACE 1 for Alzheimer's disease. nih.gov
| Potential Target Class | Example | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | Extracellular signal-regulated kinase (ERK) | Oncology | mdpi.com |
| Cytoskeletal Proteins | Tubulin (Colchicine-Binding Site) | Oncology | mdpi.com |
| Metabolic Enzymes | Proline metabolic pathway enzymes | Oncology | mdpi.com |
| Neurological Enzymes | AChE / BACE 1 | Neurodegenerative Disease | nih.gov |
| Viral Polymerases | HIV and HCV Polymerases | Antiviral | nih.gov |
Overcoming Challenges in Synthesis and Characterization of Complex Derivatives
While the synthesis of the core structure of this compound is feasible, creating more complex derivatives presents several challenges. The stability of pyrrole-containing compounds can be a concern; for instance, some dipyrromethanes require oxygen-free conditions for isolation and storage. researchgate.net Furthermore, the spontaneous aerobic oxidation of the acidic C-H bond adjacent to the phenyl and ester groups is a potential degradation pathway, as observed in structurally similar thiazole (B1198619) compounds. researchgate.networktribe.com
Key challenges that require further research include:
Controlling Regioselectivity: In cases of substituted pyrroles or aryl halides, achieving selective N-arylation without side reactions can be difficult. researchgate.net
Functional Group Tolerance: Developing synthetic methods that are tolerant of a wide range of functional groups is essential for creating a diverse library of derivatives for biological screening. acs.org
Steric Hindrance: The synthesis of sterically hindered analogs can be challenging, and increased bulk can sometimes lead to a decrease in biological activity, necessitating a careful balance in molecular design. nih.govacs.org
Purification and Stability: Isolating pure products can be complicated by the formation of by-products or the instability of the target molecule under certain conditions, requiring advanced purification techniques and careful handling. researchgate.net
Addressing these synthetic and characterization hurdles will be critical to fully exploring the chemical space around this compound and unlocking its full therapeutic potential.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via esterification of 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Reaction optimization involves refluxing in solvents like toluene or dichloromethane, followed by purification via distillation or recrystallization . Alternative routes include alkylation of pyrrole derivatives with ethyl bromoacetate in acetonitrile using K₂CO₃ as a base, achieving yields up to 94% under controlled heating (100°C for 3 hours) .
- Key Reaction Parameters :
| Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|
| H₂SO₄ (toluene) | Reflux | ~70% | |
| K₂CO₃ (MeCN) | 100°C | 94% |
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 8.52 ppm for aromatic protons in indolizine derivatives) confirm substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98%) and isomer separation .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 233.31 g/mol for the parent compound) .
Q. What common chemical transformations does this compound undergo?
- Methodological Answer :
- Oxidation : Spontaneous aerobic oxidation of the thiazole or pyrrole moiety generates hydroxylated derivatives, a critical degradation pathway in bioactive molecules .
- Reduction : LiAlH₄ reduces the ester to a primary alcohol .
- Nucleophilic Substitution : Reacts with amines (e.g., 4-bromoaniline) to form amide derivatives under basic conditions .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles. For example, monoclinic crystals (space group P21/n) reveal a = 11.656 Å, confirming the planar geometry of the pyrrole ring and phenyl substituents . Discrepancies in unit cell parameters between studies are resolved using twin refinement or high-resolution data (e.g., synchrotron sources) .
Q. What strategies address contradictions in reported biological activities of pyrrole-acetate derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., N-(2-chlorobenzyl) derivatives) to isolate functional group contributions .
- Dose-Response Assays : Use IC₅₀ values to differentiate potency variations caused by substituents (e.g., chloro vs. methoxy groups) .
- Molecular Docking : Validate interactions with targets (e.g., kinases) using crystallographic data from homologous proteins .
Q. How can environmental applications of this compound’s derivatives be systematically assessed?
- Methodological Answer :
- Batch Adsorption Studies : Test derivatives for heavy metal removal (e.g., Pb²⁺, Cd²⁺) at varying pH and concentrations, analyzed via atomic absorption spectroscopy .
- Degradation Assays : Monitor pollutant breakdown (e.g., organic dyes) using HPLC-MS to identify intermediates and pathways .
Q. What experimental and computational methods validate novel synthetic pathways for complex derivatives?
- Methodological Answer :
- In Situ FTIR : Tracks reaction progress (e.g., esterification or alkylation) by monitoring carbonyl peak shifts .
- Density Functional Theory (DFT) : Predicts thermodynamic feasibility of steps like Claisen-Schmidt condensations, aligning with experimental yields .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported reaction yields for similar synthetic routes?
- Methodological Answer :
- Parameter Screening : Vary catalysts (H₂SO₄ vs. p-TSA), solvents (toluene vs. MeCN), and temperatures to identify optimal conditions .
- Byproduct Analysis : Use GC-MS to detect side products (e.g., diesters or hydrolysis byproducts) that reduce yields .
Q. Why do crystallographic studies of structurally similar compounds report divergent space groups?
- Methodological Answer : Polymorphism or twinning may arise during crystallization. Strategies include:
- Crystal Growth Optimization : Adjust solvent polarity (e.g., ethanol vs. DMSO) .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
Tables for Key Data
Table 1 : Common Derivatives and Their Applications
| Derivative | Application | Key Technique | Reference |
|---|---|---|---|
| Ethyl 2-(2-formyl-pyrrolyl)acetate | Precursor for indolizine synthesis | Claisen-Schmidt condensation | |
| N-(2-Chlorobenzyl)amide | Environmental pollutant adsorption | Batch adsorption studies |
Table 2 : Crystallographic Parameters for Selected Derivatives
| Compound | Space Group | a (Å) | R-factor | Reference |
|---|---|---|---|---|
| This compound | P21/n | 11.656 | 0.039 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
